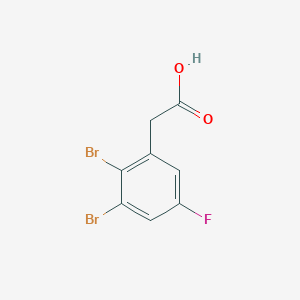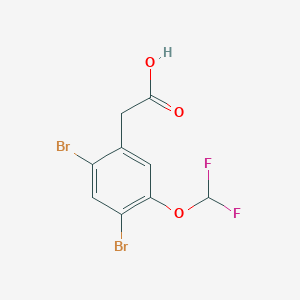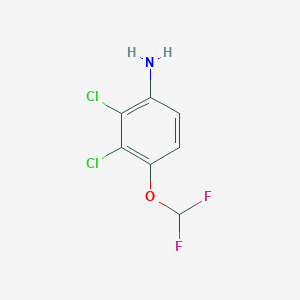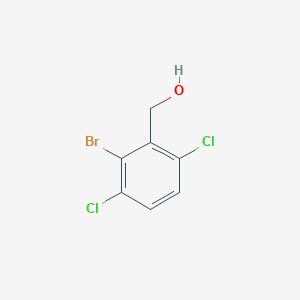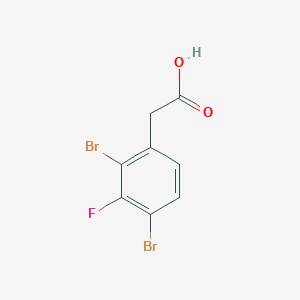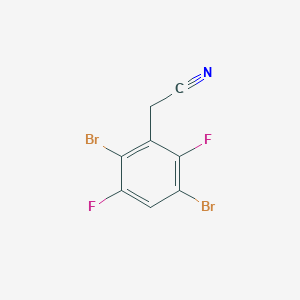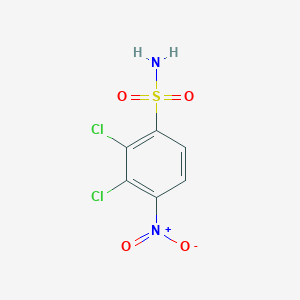
2'-Bromo-3'-chloro-5'-fluorophenacyl bromide
Overview
Description
2’-Bromo-3’-chloro-5’-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br2ClFO. This compound is part of the phenacyl bromide family, known for their utility in organic synthesis and various chemical reactions. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-chloro-5’-fluorophenacyl bromide typically involves the bromination of 3’-chloro-5’-fluoroacetophenone. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Time: Several hours to ensure complete bromination
Catalyst: Sometimes a Lewis acid like aluminum chloride (AlCl3) is used to facilitate the reaction
The reaction can be represented as follows:
3’-Chloro-5’-fluoroacetophenone+Br2→2’-Bromo-3’-chloro-5’-fluorophenacyl bromide
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-3’-chloro-5’-fluorophenacyl bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-chloro-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2’-Bromo-3’-chloro-5’-fluorophenacyl bromide has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.
Industry: Applied in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’-Bromo-3’-chloro-5’-fluorophenacyl bromide exerts its effects involves the interaction of its halogen atoms with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-4-fluoroacetophenone
- 2-Bromo-5-fluorobenzyl bromide
- 3-Bromo-4-chlorophenacyl bromide
Uniqueness
2’-Bromo-3’-chloro-5’-fluorophenacyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the phenacyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-1-(2-bromo-3-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(12)2-6(11)8(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVKEMQJDANQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


